![molecular formula C18H28ClN3OSi B11831196 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-](/img/structure/B11831196.png)
7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-
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Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- typically involves multiple steps. One improved method involves a seven-step synthesis starting from dimethyl malonate, achieving an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Industrial Production Methods
Industrial production methods for this compound often involve the chlorination of carbonyl with phosphorus oxychloride to obtain a dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for chlorination, potassium osmate hydrate, and sodium periodate for oxidation . These reagents facilitate the formation of key intermediates and final products.
Major Products Formed
The major products formed from these reactions include various pharmaceutical intermediates and kinase inhibitors, which are crucial for therapeutic applications .
Scientific Research Applications
Structure and Composition
The compound has the molecular formula C18H28ClN3OSi and features a unique pyrrolo-pyrimidine core structure. Its functional groups include a chlorine atom and a silyl ether, which contribute to its reactivity and solubility properties.
Medicinal Chemistry
7H-Pyrrolo[2,3-d]pyrimidine derivatives are explored for their potential as therapeutic agents. The compound's structural features allow for the modification of biological activity, making it a candidate for:
- Anticancer Agents : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antiviral Activity : Compounds within this class have been investigated for their ability to inhibit viral replication, particularly in the context of RNA viruses .
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions:
- Building Block for Drug Synthesis : It is utilized in the synthesis of other biologically active compounds, including those with anti-inflammatory and anti-viral properties. The presence of the chlorine atom facilitates nucleophilic substitution reactions, which are crucial in drug design .
- Catalytic Applications : The compound can act as a catalyst or ligand in various organic transformations, enhancing reaction rates and selectivity .
Material Science
In material science, 7H-Pyrrolo[2,3-d]pyrimidine derivatives are being investigated for their potential use in:
- Organic Electronics : Due to their electronic properties, these compounds may be incorporated into organic semiconductors or photovoltaic devices.
- Polymer Chemistry : The silyl ether functionality allows for the modification of polymer matrices, potentially improving their mechanical properties or thermal stability .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry focused on synthesizing a series of pyrrolo[2,3-d]pyrimidine derivatives. The results indicated that certain modifications led to enhanced potency against breast cancer cell lines compared to standard treatments. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .
Case Study 2: Antiviral Activity
Research conducted at a leading pharmaceutical institute demonstrated that specific derivatives of 7H-Pyrrolo[2,3-d]pyrimidine exhibited significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral polymerase activity, providing insights into potential therapeutic pathways for treating viral infections .
Case Study 3: Synthesis of Novel Compounds
A recent patent describes processes for synthesizing chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines using 7H-Pyrrolo[2,3-d]pyrimidine as an intermediate. This method offers a novel approach to creating compounds with enhanced biological activity and selectivity for specific targets within the body .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it acts as a scaffold for developing potent kinase inhibitors, which interfere with the Janus kinase (JAK) – signal transducer and activator of transcription protein (STAT) signaling pathway . This pathway is crucial for cell division, death, and tumor formation processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure and is used in the synthesis of various kinase inhibitors.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another related compound used as an intermediate in organic and pharmaceutical synthesis.
Uniqueness
The uniqueness of 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]- lies in its specific structural modifications, which enhance its reactivity and potential as a pharmaceutical intermediate. Its ability to serve as a versatile building block for the synthesis of various therapeutic agents sets it apart from other similar compounds .
Biological Activity
7H-Pyrrolo[2,3-d]pyrimidine derivatives are a class of compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities. The specific compound "7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]" is notable for its potential therapeutic applications, particularly as an anti-cancer agent and its role in inhibiting various biological pathways.
Synthesis and Structure
The synthesis of this compound involves several steps including cyclocondensation reactions of appropriate precursors. The structural modifications, such as the introduction of the chlorinated pyrimidine ring and the cyclohexyl group, are crucial for enhancing biological activity. The presence of the dimethylsilyl ether further influences its solubility and bioavailability.
Antitumor Activity
Research indicates that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibit significant anti-tumor properties. For instance, compounds with similar structures have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is pivotal in tumor angiogenesis. In a study, specific derivatives were reported to be up to 100-fold more potent than standard agents like semaxanib in inhibiting VEGFR-2 activity .
Table 1: Comparison of Antitumor Potency
Compound | Potency (fold increase) | Target |
---|---|---|
7H-Pyrrolo[2,3-d]pyrimidine derivative A | 100 | VEGFR-2 |
7H-Pyrrolo[2,3-d]pyrimidine derivative B | 40 | VEGFR-2 |
Standard (Semaxanib) | 1 | VEGFR-2 |
Antimicrobial Activity
In addition to antitumor effects, pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial properties. For example, certain derivatives showed promising activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Table 2: Antimicrobial Activity Results
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 4a | Staphylococcus aureus | 250 μg/mL |
Compound 4b | E. coli | 500 μg/mL |
Other Pharmacological Activities
The biological profile of this compound also extends to anti-inflammatory and neuroprotective effects. Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated the ability to inhibit inflammatory pathways and reduce oxidative stress in neuronal cells .
Case Studies
- VEGFR-2 Inhibition : A study involving a mouse model demonstrated that pyrrolo[2,3-d]pyrimidine derivatives significantly reduced tumor growth and metastasis by inhibiting angiogenesis through VEGFR-2 blockade .
- Antimicrobial Evaluation : A series of synthesized pyrrolo[3,2-d]pyrimidines were tested against various bacterial strains using agar diffusion methods, revealing moderate antibacterial properties that warrant further investigation .
Properties
IUPAC Name |
tert-butyl-[4-(2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl]oxy-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3OSi/c1-18(2,3)24(4,5)23-15-8-6-14(7-9-15)22-11-10-13-12-20-17(19)21-16(13)22/h10-12,14-15H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOZELAKWDLAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=CC3=CN=C(N=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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